molecular formula C8H15NO3 B1524329 (R)-Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate CAS No. 871301-35-8

(R)-Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate

Cat. No.: B1524329
CAS No.: 871301-35-8
M. Wt: 173.21 g/mol
InChI Key: GLXVKVOENRRZDF-SSDOTTSWSA-N
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Description

(R)-Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate is a chemical compound with the molecular formula C8H15NO3

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

  • Chiral Pool Synthesis:

  • Asymmetric Synthesis: Utilizing chiral catalysts to achieve the desired stereochemistry during the synthesis process.

  • Hydrolysis and Esterification: Involves the hydrolysis of esters followed by esterification to obtain the target compound.

Industrial Production Methods: Industrial production typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of reactors, separation techniques, and purification methods to achieve the desired product.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can be performed to reduce the compound to its corresponding amine.

  • Substitution: Substitution reactions can occur at the amino group or the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Primary amines.

  • Substitution Products: Different amino acid derivatives and esters.

Scientific Research Applications

The compound has several applications in scientific research:

  • Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

  • Biology: Investigated for its potential biological activity and as a precursor for bioactive molecules.

  • Medicine: Explored for its therapeutic potential in drug development.

  • Industry: Utilized in the production of fine chemicals and pharmaceutical intermediates.

Mechanism of Action

The mechanism by which (R)-Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its biological effects.

Comparison with Similar Compounds

  • Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate Hydrochloride: A related compound with similar chemical properties but different physical form.

  • 2H-Pyran, tetrahydro-2-methyl-: Another related compound with a different molecular structure.

Uniqueness: (R)-Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate is unique due to its chiral nature and specific stereochemistry, which can influence its reactivity and biological activity compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Biological Activity

(R)-Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate, with CAS number 871301-35-8, is a compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

PropertyValue
Molecular FormulaC8_8H15_{15}NO3_3
Molecular Weight173.21 g/mol
Density1.104 g/cm³
Boiling Point244.1 °C at 760 mmHg
Flash Point94.5 °C

The biological activities of this compound are primarily attributed to its structural characteristics, which allow it to interact with various biological targets. Its mechanism of action may involve modulation of enzyme activity and influence on cellular pathways related to apoptosis and cell cycle regulation.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, a compound structurally related to it was shown to induce apoptosis in cancer cells by upregulating pro-apoptotic genes while downregulating those associated with the cell cycle .

Neuroprotective Effects

Research has suggested that the compound may have neuroprotective effects. In vitro studies demonstrated its ability to protect neuronal cells from oxidative stress-induced damage, potentially through the inhibition of reactive oxygen species (ROS) production .

Case Studies

  • Study on Anticancer Activity : A study evaluated the effects of a related compound on glioblastoma multiforme (GBM) cells. The results showed that the compound significantly reduced cell viability and induced apoptosis, suggesting potential therapeutic applications for GBM treatment .
  • Neuroprotection in Animal Models : An animal study assessed the neuroprotective effects of this compound in models of neurodegeneration. The findings indicated a marked reduction in neuronal loss and improved cognitive function, highlighting its potential as a neuroprotective agent .

In Vitro Studies

In vitro assays have shown that this compound can inhibit cell proliferation in various cancer cell lines, including HeLa and MDA-MB-231 cells. The IC50_{50} values ranged from low micromolar to sub-micromolar concentrations, indicating potent activity against these cancer types .

In Vivo Efficacy

In vivo experiments conducted on xenograft models demonstrated that administration of the compound resulted in significant tumor size reduction compared to control groups. This suggests that this compound may be a promising candidate for further development as an anticancer drug .

Properties

IUPAC Name

methyl (2R)-2-amino-2-(oxan-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-11-8(10)7(9)6-2-4-12-5-3-6/h6-7H,2-5,9H2,1H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLXVKVOENRRZDF-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1CCOCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](C1CCOCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80680041
Record name Methyl (2R)-amino(oxan-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80680041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871301-35-8
Record name Methyl (2R)-amino(oxan-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80680041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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